molecular formula C23H23N3O6 B11658638 (4E)-4-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione

(4E)-4-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione

Cat. No.: B11658638
M. Wt: 437.4 g/mol
InChI Key: OFZBZNJPLJOSDN-QGOAFFKASA-N
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Description

The compound (4E)-4-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione is a complex organic molecule with potential applications in various fields of scientific research. Its structure comprises a pyrazolidine-3,5-dione core, substituted with a benzylidene group and a morpholin-4-yl-2-oxoethoxy moiety, making it a unique compound with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione typically involves multi-step organic reactions. The starting materials often include 1-phenylpyrazolidine-3,5-dione and appropriate benzylidene and morpholine derivatives. The reaction conditions may involve:

    Condensation reactions: Utilizing aldehydes and ketones to form the benzylidene group.

    Etherification: Introducing the morpholin-4-yl-2-oxoethoxy group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione: can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The benzylidene group can be reduced to form the corresponding alkane.

    Substitution: The morpholin-4-yl-2-oxoethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

(4E)-4-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe for studying biochemical pathways.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (4E)-4-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    Pathway involvement: Participating in biochemical pathways to alter cellular functions.

Comparison with Similar Compounds

(4E)-4-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione: can be compared with other similar compounds, such as:

    Pyrazolidine derivatives: Compounds with similar core structures but different substituents.

    Benzylidene derivatives: Compounds with similar benzylidene groups but different core structures.

    Morpholine derivatives: Compounds with similar morpholine moieties but different overall structures.

These comparisons highlight the uniqueness of This compound

Properties

Molecular Formula

C23H23N3O6

Molecular Weight

437.4 g/mol

IUPAC Name

(4E)-4-[[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C23H23N3O6/c1-30-20-14-16(7-8-19(20)32-15-21(27)25-9-11-31-12-10-25)13-18-22(28)24-26(23(18)29)17-5-3-2-4-6-17/h2-8,13-14H,9-12,15H2,1H3,(H,24,28)/b18-13+

InChI Key

OFZBZNJPLJOSDN-QGOAFFKASA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)OCC(=O)N4CCOCC4

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)OCC(=O)N4CCOCC4

Origin of Product

United States

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